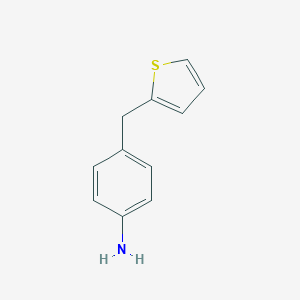

4-(Thien-2-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Thien-2-ylmethyl)aniline is a compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to an aniline moiety through a methylene bridge. This structure is a common motif in various organic compounds that exhibit interesting chemical and physical properties, making them useful in a range of applications, including materials science and coordination chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-(Thien-2-ylmethyl)aniline often involves the formation of a bond between the thiophene unit and the aniline group. For example, the electrochemical synthesis of a novel polymer based on a derivative of this compound was reported, where the α-carbon on ethylenedioxythiophene was linked to an aniline at the para position . Additionally, the reaction of a related compound, N-(3-methyl-2-thienylmethylidene)aniline, with diiron nonacarbonyl resulted in various organometallic products, indicating the reactivity of the thiophene-aniline framework under coordination chemistry conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Thien-2-ylmethyl)aniline has been characterized using various spectroscopic techniques. For instance, the structure of a related monomer was confirmed by infrared (IR), gas chromatography-mass spectrometry (GC-MS), and 1H nuclear magnetic resonance (1H NMR) spectroscopies . X-ray diffraction and theoretical calculations with density functional theory (DFT) have been used to determine the structure and electrostatic properties of a derivative compound, providing insights into the electron density distribution and molecular geometry .

Chemical Reactions Analysis

The thiophene-aniline compounds participate in a variety of chemical reactions. The reaction of a related Schiff base with Fe2(CO)9 led to cyclometalation with methyl migration and the formation of an imidoyl complex, demonstrating the potential for complex organometallic chemistry involving these compounds . Such reactions are indicative of the versatility of the thiophene-aniline moiety in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-aniline derivatives are influenced by their molecular structure. The electrochemical synthesis of a polymer based on a related monomer resulted in a material with high conductivity and porosity, suitable for use as a counter electrode in dye-sensitized solar cells . The electron density analysis of another derivative revealed the nature of intermolecular interactions, including charge transfer and hydrogen bonds, which are crucial for understanding the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Chemical Fixation of CO2

The utilization of carbon dioxide (CO2) in organic synthesis presents an economical, non-toxic, and environmentally friendly approach to accessing value-added chemicals. Specifically, the cyclization of aniline derivatives with CO2 to form functionalized azoles is a promising protocol. This process facilitates the creation of benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, from the reaction of anilines with CO2. This novel methodology offers a sustainable avenue for synthesizing important natural and biologically active azole derivatives, highlighting the utility of aniline derivatives in green chemistry practices (Vessally et al., 2017).

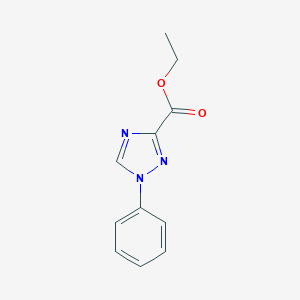

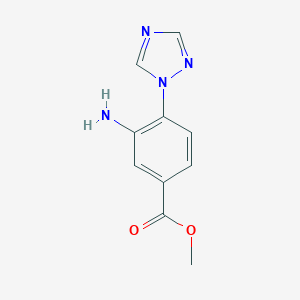

Synthesis of Heterocyclic Compounds

2-(Azolyl)anilines serve as effective 1,5-nucleophiles in cyclocondensation reactions, which is a critical process in the synthesis of various heterocyclic compounds. Besides their role in cyclocondensation, 2-(azolyl)anilines and their derivatives have demonstrated significant biological activity. The comprehensive summary and analysis of the synthesis of these compounds, covering publications from 1942 to 2016, illustrate their importance in medicinal chemistry and drug development (Antypenko et al., 2017).

Anticancer Drug Design

The exploration of 4-thiazolidinone-bearing hybrid molecules in anticancer drug design reveals an emerging trend in medicinal chemistry. Through the application of molecular hybridization methodologies, researchers aim to design small molecules with potent anticancer activity. This strategy involves the hybridization of 4-thiazolidinone cores with approved drugs, natural compounds, and privileged heterocyclic scaffolds. The focus on generating hit/lead compounds through this innovative approach underlines the potential of 4-thiazolidinone derivatives in the development of new anticancer therapies (Roszczenko et al., 2022).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives, utilizing microwave-assisted technology, represents a significant advancement in the field of green chemistry. This method not only offers an efficient synthesis route for thiazolidinone derivatives but also provides a platform for evaluating their biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties. The optimization of this synthetic process by density functional theory (DFT) calculations further emphasizes the role of green chemistry in developing new therapeutic agents with minimized environmental impact (JacqulineRosy et al., 2019).

Safety And Hazards

4-(Thien-2-ylmethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJZLXNJWCKMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602032 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thien-2-ylmethyl)aniline | |

CAS RN |

129136-65-8 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)